molecular formula C20H30O4 B1587927 (1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one CAS No. 34420-19-4

(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

Cat. No.: B1587927
CAS No.: 34420-19-4
M. Wt: 334.4 g/mol
InChI Key: SDBITTRHSROXCY-SVSKDHLKSA-N
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Description

Lathyrol is a natural product isolated from the traditional Chinese medicine Semen Euphorbiae, which is derived from the seeds of Euphorbia lathyris L. This compound is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-drug resistance properties . Lathyrol has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Lathyrol can be synthesized through various methods. One common approach involves the extraction and isolation from the seeds of Euphorbia lathyris L. The seeds are subjected to solvent extraction, followed by chromatographic techniques to purify the compound . Additionally, synthetic routes have been developed to produce lathyrol and its derivatives. These methods often involve multi-step organic synthesis, including esterification, oxidation, and reduction reactions .

Chemical Reactions Analysis

Lathyrol undergoes several types of chemical reactions, including:

    Oxidation: Lathyrol can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert lathyrol into less oxygenated compounds.

    Substitution: Lathyrol can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions include various lathyrol derivatives with modified biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance:

  • In vitro studies demonstrated that the compound has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Clinical Trials : Initial trials have indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases.
  • Cellular Mechanisms : It modulates the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including breast and prostate cancer cells.
  • Apoptosis Induction : It triggers apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Pesticidal Properties

The compound has been recognized for its potential as a natural pesticide:

  • Insecticidal Activity : It exhibits toxicity against common agricultural pests such as aphids and beetles.
  • Mode of Action : The compound interferes with the insect's nervous system leading to paralysis and death.

Plant Growth Promotion

Research suggests that this compound can enhance plant growth:

  • Root Development : It promotes root elongation and increases nutrient uptake.
  • Stress Resistance : The compound enhances plant resilience to abiotic stresses such as drought and salinity.

Skin Care Products

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations:

  • Anti-aging Products : It helps in reducing oxidative stress on skin cells which is a major contributor to aging.
  • Moisturizers : The compound aids in maintaining skin hydration by enhancing barrier function.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

Case Study 2: Anti-inflammatory Mechanism

Research by Kumar et al. (2021) demonstrated that treatment with the compound reduced TNF-alpha levels in a mouse model of arthritis by 50%, highlighting its potential for therapeutic use in inflammatory conditions.

Case Study 3: Agricultural Application

A field trial conducted by Lee et al. (2022) assessed the effectiveness of the compound as a natural pesticide on tomato plants infested with aphids. Results showed a 70% reduction in pest populations compared to untreated controls.

Mechanism of Action

Comparison with Similar Compounds

Lathyrol belongs to the class of lathyrane diterpenoids, which are characterized by a highly oxygenated tricyclic system. Similar compounds include:

Compared to these compounds, lathyrol exhibits unique biological activities and serves as a versatile scaffold for the development of new therapeutic agents.

Biological Activity

The compound (1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one , also known as a tricyclic terpenoid derivative, exhibits a variety of biological activities that have garnered attention in recent research. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Structure and Composition

The molecular formula of this compound is C31H50O7C_{31}H_{50}O_7 with a molecular weight of approximately 522.6 g/mol. Its complex tricyclic structure is characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms that contribute to its biological activity.

PropertyValue
Molecular FormulaC31H50O7
Molecular Weight522.6 g/mol
IUPAC Name(1R,3Z,5R,7S,...
InChI KeyInChI=1S/C31H50O7...

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Effects

Research has also explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

Inflammation-related conditions are another area where this compound shows promise:

  • Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cultures.
  • Potential Applications : This anti-inflammatory property suggests its utility in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyl groups facilitate binding to key enzymes involved in metabolic processes.
  • Receptor Interaction : The structural features allow interaction with various receptors that modulate cellular responses.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

Study 1: Antimicrobial Activity Assessment

A study published in Journal of Natural Products evaluated the antimicrobial efficacy of the compound against a panel of pathogens:

  • Methodology : Disc diffusion and MIC (Minimum Inhibitory Concentration) assays were employed.
  • Results : The compound exhibited MIC values ranging from 25 to 100 µg/mL against tested strains.

Study 2: Cancer Cell Proliferation Inhibition

In another study focused on its anticancer properties:

  • Cell Lines Used : MCF-7 and HeLa cells were treated with varying concentrations of the compound.
  • Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM for MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this tricyclic sesquiterpene lactone, and how can reaction conditions be optimized?

Synthesis of this compound requires precise control of stereochemistry and functional group compatibility. Multi-step protocols involving cyclization, hydroxylation, and methylidenation are critical. For example, temperature-sensitive steps (e.g., lactone ring formation) may require low-temperature catalysis (~0–5°C) to prevent epimerization . Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts yield in hydroxylation steps .

Q. Which spectroscopic methods are most effective for characterizing its stereochemical configuration?

High-resolution NMR (¹H, ¹³C, COSY, NOESY) is essential to confirm stereochemistry, particularly for distinguishing axial/equatorial hydroxyl groups and verifying the Z-configuration of the double bond at C3. X-ray crystallography (as applied in structurally similar tricyclic compounds ) provides definitive proof of spatial arrangement, though crystal growth may require slow evaporation in non-polar solvents .

Q. How can researchers validate the purity of this compound post-synthesis?

Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers. Mass spectrometry (HRMS-ESI) confirms molecular weight, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. To resolve this, employ prodrug modifications (e.g., acetylating hydroxyl groups) to enhance membrane permeability . Parallel in vitro assays (e.g., cytochrome P450 inhibition studies) and pharmacokinetic profiling in rodent models can identify metabolic bottlenecks .

Q. How can computational modeling predict interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can map binding affinities to enzymes like cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What experimental designs mitigate challenges in stereochemical control during large-scale synthesis?

Use asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) to enforce stereoselectivity. For industrial-scale production, continuous flow reactors improve reproducibility of exothermic steps (e.g., methylidenation) .

Q. How do structural modifications influence its anti-inflammatory or cytotoxic properties?

Systematic SAR studies are recommended. For example, replacing the C10 methylidene group with a carbonyl increases electrophilicity, enhancing TNF-α inhibition but potentially reducing selectivity . Comparative cytotoxicity assays (e.g., MTT on cancer cell lines) paired with ROS detection assays clarify mechanistic pathways .

Q. Methodological Considerations

Q. What protocols ensure safe handling of intermediates with reactive functional groups?

Hydroxyl and lactone groups may require inert atmosphere (N₂/Ar) during synthesis to prevent oxidation. Use gloveboxes for air-sensitive intermediates and conduct risk assessments for exothermic reactions (e.g., DSC screening) .

Q. How should researchers design experiments to resolve conflicting crystallographic data?

If X-ray data conflicts with NMR-derived models (e.g., chair vs. boat conformations), refine structures using quantum mechanical calculations (DFT) and compare with neutron diffraction data (where available) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For skewed datasets, apply log transformation or non-parametric tests (Kruskal-Wallis) .

Properties

CAS No.

34420-19-4

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,3E,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1

InChI Key

SDBITTRHSROXCY-SVSKDHLKSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 2
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 3
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 4
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 5
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 6
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

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